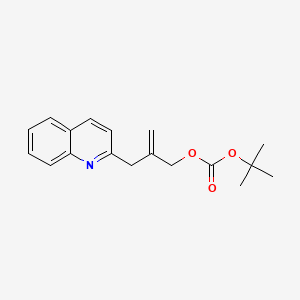
t-Butyl (2-(quinolin-2-ylmethyl)allyl) carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TERT-BUTYL (2-(QUINOLIN-2-YLMETHYL)ALLYL) CARBONATE is a complex organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines and as intermediates in the synthesis of pharmaceuticals and agrochemicals. This compound features a quinoline moiety, which is a heterocyclic aromatic organic compound, and an allyl group, which is a functional group with the formula H2C=CH-CH2-.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL (2-(QUINOLIN-2-YLMETHYL)ALLYL) CARBONATE typically involves the reaction of quinoline derivatives with tert-butyl chloroformate and an appropriate allylating agent. One common method involves the use of di-tert-butyl dicarbonate and sodium azide, which leads to the formation of an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative to yield the desired carbamate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of environmentally friendly reagents and solvents is often prioritized to minimize the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
TERT-BUTYL (2-(QUINOLIN-2-YLMETHYL)ALLYL) CARBONATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxide derivatives, tetrahydroquinoline derivatives, and various substituted carbamates.
Applications De Recherche Scientifique
TERT-BUTYL (2-(QUINOLIN-2-YLMETHYL)ALLYL) CARBONATE has several scientific research applications:
Chemistry: It is used as a protecting group for amines in peptide synthesis and as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving carbamates.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: The compound is used in the production of agrochemicals and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of TERT-BUTYL (2-(QUINOLIN-2-YLMETHYL)ALLYL) CARBONATE involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline moiety can intercalate with DNA, affecting transcription and replication processes. The carbamate group can inhibit enzymes by forming covalent bonds with active site residues, leading to the inactivation of the enzyme.
Comparaison Avec Des Composés Similaires
Similar Compounds
TERT-BUTYL (2-(QUINOLIN-2-YLMETHYL)CARBAMATE): Similar structure but lacks the allyl group.
ALLYL (2-(QUINOLIN-2-YLMETHYL)CARBAMATE): Similar structure but lacks the tert-butyl group.
QUINOLIN-2-YLMETHYL CARBAMATE: Lacks both the tert-butyl and allyl groups.
Uniqueness
TERT-BUTYL (2-(QUINOLIN-2-YLMETHYL)ALLYL) CARBONATE is unique due to the presence of both the tert-butyl and allyl groups, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for versatile applications in organic synthesis and research.
Propriétés
Formule moléculaire |
C18H21NO3 |
|---|---|
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
tert-butyl 2-(quinolin-2-ylmethyl)prop-2-enyl carbonate |
InChI |
InChI=1S/C18H21NO3/c1-13(12-21-17(20)22-18(2,3)4)11-15-10-9-14-7-5-6-8-16(14)19-15/h5-10H,1,11-12H2,2-4H3 |
Clé InChI |
KBLVXKCFVJSCHJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)OCC(=C)CC1=NC2=CC=CC=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


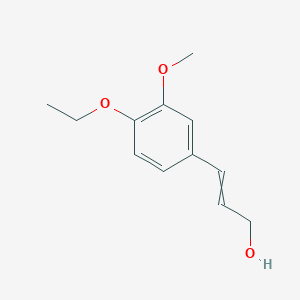
![3-Benzoylbicyclo[3.2.1]octan-8-one](/img/structure/B14032350.png)
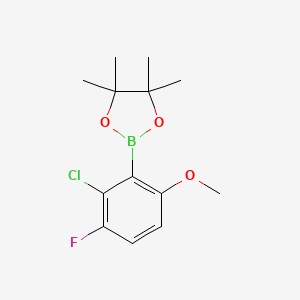
![4-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate](/img/structure/B14032354.png)
![N-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]-2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-1,3-thiazole-5-carboxamide](/img/structure/B14032359.png)
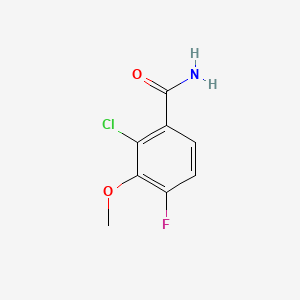
![Methyl 3-(phenethylamino)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B14032373.png)
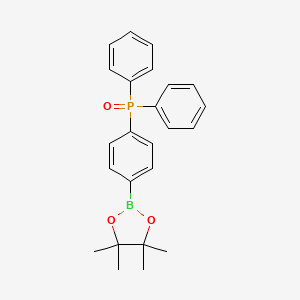
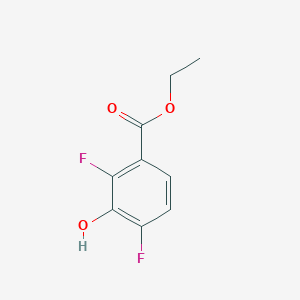
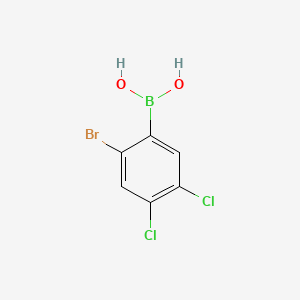


![3-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[3-[3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-6-sulfo-1,3-benzoxazol-3-ium-2-yl]prop-2-enylidene]-1,3-benzoxazole-6-sulfonate](/img/structure/B14032411.png)
![Quercetin-3-O-beta-D-glucopyranosyl-7-O-[(2-O-trans-sinnapoyl)-beat-D-glucopyranosyl(1->6)]-beat-D-glucopyranoside)](/img/structure/B14032417.png)
